molecular formula C38H64N2O5S B12756692 Dimethyl paba ethyl stearyldimonium tosylate CAS No. 101623-45-4

Dimethyl paba ethyl stearyldimonium tosylate

Cat. No.: B12756692
CAS No.: 101623-45-4
M. Wt: 661.0 g/mol
InChI Key: ORLGEXVQPRZMJW-UHFFFAOYSA-M
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Description

Dimethyl paba ethyl stearyldimonium tosylate is a chemical compound with the molecular formula C31H57N2O2.C7H7O3S. It is a quaternary ammonium salt that contains a stearyl (C18) carbon chain and a tosylate group, which is a salt or ester of p-toluenesulphonic acid. This compound is primarily used in cosmetic products as a UV absorber to protect the product from damage caused by UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl paba ethyl stearyldimonium tosylate typically involves the esterification of the corresponding alcohols with tosyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which also acts as a solvent . The general reaction scheme can be summarized as follows:

    Esterification: The alcohol reacts with tosyl chloride in the presence of pyridine to form the tosylate ester.

    Quaternization: The resulting tosylate ester undergoes quaternization with dimethyl paba ethyl stearyldimonium to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl paba ethyl stearyldimonium tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while reactions with thiolates can produce thioethers.

Scientific Research Applications

Dimethyl paba ethyl stearyldimonium tosylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl paba ethyl stearyldimonium tosylate involves its ability to absorb UV light, thereby protecting the product or material it is incorporated into. The molecular targets and pathways involved include the absorption of UV photons by the tosylate group, which prevents the degradation of the product by UV radiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl paba ethyl stearyldimonium tosylate is unique due to its specific combination of a stearyl carbon chain and a tosylate group, which provides it with distinct UV-absorbing properties and makes it particularly suitable for use in cosmetic products.

Properties

CAS No.

101623-45-4

Molecular Formula

C38H64N2O5S

Molecular Weight

661.0 g/mol

IUPAC Name

2-[4-(dimethylamino)benzoyl]oxyethyl-dimethyl-octadecylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C31H57N2O2.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(4,5)27-28-35-31(34)29-22-24-30(25-23-29)32(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h22-25H,6-21,26-28H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ORLGEXVQPRZMJW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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